H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2
CAS No.: 121185-80-6
Cat. No.: VC0039489
Molecular Formula: C45H69N13O10
Molecular Weight: 952.128
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121185-80-6 |
---|---|
Molecular Formula | C45H69N13O10 |
Molecular Weight | 952.128 |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChI Key | YLTFQOICKYWHBA-LBBUGJAGSA-N |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Structure and Composition
Molecular Identity and Formula
H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is an octapeptide with the molecular formula C45H69N13O10 . The peptide has a molecular weight of 952.12 g/mol, which reflects its relatively small size compared to many bioactive peptides . The "H-" notation at the beginning indicates a free amino terminus (N-terminus), while the "-NH2" at the end signifies an amidated carboxyl terminus (C-terminus), a common modification that often enhances stability and bioactivity of peptides.
Amino Acid Sequence and Structure
The peptide consists of eight amino acid residues arranged in the following sequence: Tyrosine-Glutamine-Leucine-Leucine-Glycine-Glycine-Arginine-Phenylalanine . This can be abbreviated using the single-letter amino acid code as YQLLGGRF. The peptide contains:
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Two aromatic amino acids (Tyrosine at position 1 and Phenylalanine at position 8)
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One basic amino acid with a positive charge (Arginine at position 7)
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Two leucine residues, which are hydrophobic (positions 3 and 4)
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Two glycine residues, which provide flexibility (positions 5 and 6)
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One glutamine residue, which is polar but uncharged (position 2)
The peptide likely adopts a specific three-dimensional conformation influenced by its amino acid sequence, particularly due to the rigidity imparted by the aromatic residues and the flexibility provided by the glycine residues.
Physical Properties
Appearance and Solubility Characteristics
According to available data, H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 appears as a white to off-white powder in its purified form . This physical appearance is typical of lyophilized synthetic peptides. The peptide exhibits good solubility in water, making it suitable for various experimental applications that require aqueous solutions . This solubility characteristic is likely influenced by the presence of both hydrophilic residues (tyrosine, glutamine, and arginine) and hydrophobic residues (leucine and phenylalanine) in its sequence.
Synthesis and Production Methods
Solid-Phase Peptide Synthesis
H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is typically produced using solid-phase peptide synthesis (SPPS), a standard method for creating synthetic peptides of this length. This technique involves the sequential addition of protected amino acids to a solid support resin, with the peptide being built from the C-terminus to the N-terminus. For this specific peptide, the synthesis would begin with an amide resin to achieve the C-terminal amidation (NH2) .
Purification and Quality Considerations
After synthesis, the peptide undergoes purification, typically using high-performance liquid chromatography (HPLC). Commercial preparations of H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 generally have a purity of >95%, with higher purities (98% and 99%) available upon request for more sensitive applications . The purification process is critical for removing incomplete sequences and other synthesis by-products that could interfere with experimental results.
Trifluoroacetic Acid Considerations
TFA Content and Implications
An important consideration when working with H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is that the peptide is typically provided as a trifluoroacetic acid (TFA) salt. TFA is commonly used in peptide synthesis for cleavage from the solid-phase resin and as a mobile phase additive during HPLC purification . Standard synthetic peptides can contain between 10-45% TFA, which may impact experimental outcomes, particularly in cellular assays .
TFA Removal Options
For applications sensitive to TFA presence, such as cellular assays or when the peptide is intended for use as an active pharmaceutical ingredient (API), TFA removal services are recommended . This is particularly important for peptides containing numerous basic residues, such as the arginine in H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2, as these residues tend to bind TFA counter-ions more strongly. The presence of TFA can cause unexplained discrepancies in assay data, inhibit cellular proliferation in some cases, or increase cell viability in others .
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